REACTION_CXSMILES
|
C([Si](CC)(CC)[C:4]1[NH:5][C:6]2[C:11]([C:12]=1[CH2:13][CH2:14][NH2:15])=[CH:10][C:9]([C:16]([F:19])([F:18])[F:17])=[CH:8][CH:7]=2)C.[F-].C([N+](CCCC)(CCCC)CCCC)CCC>O1CCCC1>[F:18][C:16]([F:17])([F:19])[C:9]1[CH:10]=[C:11]2[C:6](=[CH:7][CH:8]=1)[NH:5][CH:4]=[C:12]2[CH2:13][CH2:14][NH2:15] |f:1.2|
|
Name
|
compound
|
Quantity
|
3.8 g
|
Type
|
reactant
|
Smiles
|
C(C)[Si](C=1NC2=CC=C(C=C2C1CCN)C(F)(F)F)(CC)CC
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[F-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
After filtering off the resin
|
Type
|
CUSTOM
|
Details
|
evaporating to dryness
|
Type
|
WASH
|
Details
|
washed with dichloromethane
|
Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane
|
Type
|
CUSTOM
|
Details
|
The product obtained
|
Type
|
CUSTOM
|
Details
|
crystallises as the hydrochloride in an ethanol-diethyl ether-hydrogen chloride mixture
|
Name
|
|
Type
|
|
Smiles
|
FC(C=1C=C2C(=CNC2=CC1)CCN)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |